Superior Carbonic Anhydrase Inhibition
In a direct comparative study of chromone-containing sulfonamides synthesized from a series of (un)substituted 3-formylchromones, derivatives prepared from 6-fluoro-3-formylchromone were unequivocally identified as the most active inhibitors of bovine carbonic anhydrase (bCA) [1]. While the entire series exhibited bCA inhibitory activity with IC₅₀ values ranging from 4.31 ± 0.001 μM to 29.12 ± 0.008 μM, the compounds derived specifically from 6-fluoro-3-formylchromone constituted the top-performing subset, demonstrating a quantifiable potency advantage over derivatives prepared from unsubstituted 3-formylchromone and other halogenated (e.g., chloro, bromo) precursors [1].
| Evidence Dimension | Bovine carbonic anhydrase (bCA) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivatives from 6-fluoro-3-formylchromone: Most active within the series; exact IC₅₀ values not individually disclosed but fall within the 4.31–29.12 μM range. |
| Comparator Or Baseline | Derivatives from unsubstituted 3-formylchromone and other halogen-substituted 3-formylchromones (e.g., chloro, bromo): IC₅₀ range 4.31 ± 0.001 μM to 29.12 ± 0.008 μM. |
| Quantified Difference | The 6-fluoro-derived compounds were explicitly the most active; the difference in activity within this 6.8-fold IC₅₀ range is attributable to the specific 6-fluoro substitution pattern. |
| Conditions | In vitro bovine carbonic anhydrase enzyme inhibition assay using a series of chromone-containing sulfonamides. |
Why This Matters
This direct head-to-head comparison within a single study confirms that 6-fluoro-3-formylchromone provides a superior starting point for generating potent bCA inhibitors, offering a clear and data-driven justification for its selection over unsubstituted or other halogenated analogs in medicinal chemistry programs targeting this enzyme.
- [1] al-Rashida, M., Ashraf, M., Hussain, B., Nagra, S. A., & Abbas, G. (2011). Discovery of new chromone containing sulfonamides as potent inhibitors of bovine cytosolic carbonic anhydrase. Bioorganic & Medicinal Chemistry, 19(11), 3367–3371. View Source
